2-(2-Hydroxypropoxy)propan-1-ol

Description

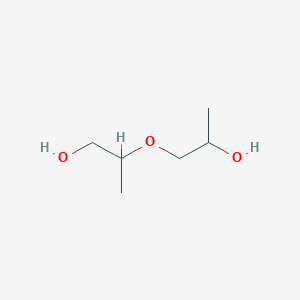

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-5(8)4-9-6(2)3-7/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFKCOQISQKSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861722 | |

| Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polypropylene glycol appears as colorless liquid that is odorless or has a mild sweet odor. May float or sink in water. (USCG, 1999), Liquid, Clear, oily liquid; [HSDB] | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

390 to 495 °F (USCG, 1999), Flash Point varies from 390 to 495 °F, depending on molecular weight | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Lower molecular weight members are sol in water, Infinite, In water: PPG 425, >10,000 mg/L; PPG 1000, >1,000 mg/L; PPG 2000, 250 mg/L; PPG 2700, 15 mg/L | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.012 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.002-1.007 | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<0.01 mm Hg at 20 °C /contains 130-190 ppm proprietary phenolic antioxidant/ | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, lightly colored, slightly oily, viscous liquids | |

CAS No. |

25322-69-4, 106-62-7 | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(2-Hydroxypropoxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxypropoxy)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-hydroxypropoxy)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propane-1,2-diol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-HYDROXYPROPOXY)PROPAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNY0H4G53Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polypropylene glycol (m w 1,200-3,000) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-58 °F (USCG, 1999) | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Hydroxypropoxy)propan-1-ol: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-(2-hydroxypropoxy)propan-1-ol, a primary isomer of dipropylene glycol (DPG). Intended for researchers, chemists, and formulation scientists, this document delves into the molecule's intricate chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the scientific principles that underpin its utility.

Introduction: Understanding the Isomeric Landscape of Dipropylene Glycol

This compound (CAS No. 106-62-7) is a significant chemical entity often encountered within the broader classification of dipropylene glycol (DPG). Commercial DPG (CAS No. 25265-71-8) is not a single compound but a mixture of three structural isomers formed during the synthesis of propylene glycol.[1][2] Understanding the distinction between the specific isomer and the commercial mixture is paramount for precise applications in research and development.

The three isomers of dipropylene glycol are:

-

This compound: A primary-secondary diol, which is the focus of this guide.

-

1-(2-Hydroxypropoxy)propan-2-ol (or 4-oxa-2,6-heptandiol): A secondary-secondary diol.

-

2-(2-Hydroxy-1-methylethoxy)propan-1-ol: A primary-primary diol.

The ratio of these isomers in commercial DPG can influence the mixture's physical properties, such as viscosity and solvency. For high-purity applications, particularly in pharmaceuticals and fragrance formulations, the specific properties of this compound are of primary interest.

Chemical Structure and Stereochemistry

The molecular structure of this compound consists of two propylene glycol units linked by an ether bond. It possesses both a primary and a secondary hydroxyl group, which are key to its chemical reactivity and physical properties, such as its hygroscopicity and solvency.[3]

The IUPAC name is this compound, and its chemical formula is C₆H₁₄O₃.[4] The molecule contains two chiral centers, leading to the possibility of four stereoisomers (RR, SS, RS, and SR).

Caption: Chemical structure of this compound.

Physicochemical Properties

The distinct arrangement of a primary hydroxyl, a secondary hydroxyl, and an ether linkage imparts a unique set of physical and chemical properties to this compound. These properties are critical for its function as a solvent, humectant, and chemical intermediate.

Table 1: Physicochemical Properties of this compound (CAS: 106-62-7)

| Property | Value | Unit | Source(s) |

| Identifiers | |||

| IUPAC Name | This compound | - | [5] |

| CAS Number | 106-62-7 | - | [4] |

| Molecular Formula | C₆H₁₄O₃ | - | [4] |

| Physical Properties | |||

| Molar Mass | 134.17 | g/mol | [5] |

| Density (at 25 °C) | 1.0229 | g/cm³ | [6] |

| Boiling Point | 224 | °C | [6] |

| Flash Point | 95.5 | °C | [7] |

| Chemical Properties | |||

| pKa (Predicted) | 14.41 ± 0.20 | - | [6] |

| XLogP3 | -0.7 | - | [5] |

| Hydrogen Bond Donor Count | 2 | - | [5] |

| Hydrogen Bond Acceptor Count | 3 | - | [5] |

| Rotatable Bond Count | 4 | - | [5] |

Synthesis and Mechanism of Formation

This compound is primarily formed as a co-product during the industrial-scale hydrolysis of propylene oxide (PO) to produce monopropylene glycol (MPG).[8] The reaction is typically conducted at high temperatures and pressures with an excess of water.

The reaction mechanism involves the nucleophilic attack of a water molecule on the protonated propylene oxide (epoxide) ring. This ring-opening can proceed through two main pathways, leading to the formation of MPG. Subsequently, the newly formed hydroxyl group of an MPG molecule can act as a nucleophile, attacking another molecule of propylene oxide. This second reaction step leads to the formation of dipropylene glycol isomers.[8]

Recent studies using zeolite catalysts like ZSM-5 have explored both stepwise and concerted mechanisms for this reaction.[9] While the formation of MPG is kinetically favored, the subsequent reaction to form DPG is a significant parallel pathway.[9] The choice of catalyst and reaction conditions can influence the relative yields of MPG and the different DPG isomers.

Caption: Industrial synthesis workflow for dipropylene glycol isomers.

Chemical Reactivity and Applications

The two hydroxyl groups of this compound are its primary reactive sites, allowing it to undergo reactions typical of primary and secondary alcohols, such as:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters. This is a key reaction for producing dipropylene glycol dibenzoate, a widely used plasticizer.[10]

-

Etherification: Further reaction with epoxides to form higher-order propylene glycols (tripropylene glycol, etc.).[8]

-

Polymerization: It can act as a diol initiator in the synthesis of polyurethanes and as a component in unsaturated polyester resins to impart flexibility.[3][10]

Its low toxicity and excellent solvency make it a valuable component in a wide range of fields:[2]

-

Drug Development and Personal Care: Used as a solvent, coupling agent, and humectant in fragrances, cosmetics, and skin and hair care products.[1] Its low volatility helps to prolong the scent in perfumes.

-

Industrial Applications: It serves as an intermediate in the production of plasticizers, a component in brake fluids and printing inks, and a solvent in industrial soaps and agricultural formulations.[10][11]

Analytical Methodologies

The accurate identification and quantification of this compound, especially when in a mixture with its isomers, is critical for quality control. Gas chromatography is the most common and effective technique.

Experimental Protocol: GC-MS for Isomer Separation and Identification

This protocol is adapted from established methods for the analysis of dipropylene glycol isomers.[1]

Objective: To separate, identify, and quantify this compound in a mixed isomer sample.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column: HP-5 (30m x 0.25mm x 0.25µm) or equivalent non-polar column.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of a DPG reference standard.

-

Prepare an internal standard (e.g., n-butanol) working solution in a suitable solvent (e.g., ethanol).

-

Accurately weigh the sample to be tested, add the internal standard solution, and dilute to a known volume.

-

Filter the final solution through a 0.45µm syringe filter before injection.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 10 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Hold: Maintain 280 °C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 29-370 amu.

-

-

Data Analysis:

-

Identify the peaks corresponding to the DPG isomers based on their retention times and comparison with the reference standard.

-

Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST).[11]

-

Quantify the amount of this compound using the internal standard method, constructing a calibration curve from the reference standard solutions.

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum is characterized by several key absorption bands:

-

Broad O-H Stretch: A strong, broad band in the region of 3650-3250 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl groups.

-

C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region is characteristic of the C-O stretching of the ether linkage and the primary and secondary alcohol groups.[12]

The NIST Chemistry WebBook provides a reference IR spectrum for 2-(2-hydroxypropoxy)-1-propanol.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for distinguishing between the DPG isomers due to the unique chemical environment of each carbon atom.[14]

-

¹³C NMR: The spectrum of this compound will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons attached to oxygen atoms (C-O) will be in the downfield region (typically 60-80 ppm), while the methyl carbons will be in the upfield region (around 15-25 ppm).

-

¹H NMR: The proton NMR spectrum is more complex due to spin-spin coupling. However, characteristic signals include doublets for the methyl protons, multiplets for the methine (CH) and methylene (CH₂) protons, and broad singlets for the hydroxyl protons (which can exchange with D₂O).

Safety and Handling

This compound, as a component of dipropylene glycol, is considered to have a very low order of toxicity.[3]

-

Handling: It should be handled in a well-ventilated area. Standard personal protective equipment (gloves, safety goggles) is recommended to avoid skin and eye contact.[15]

-

Stability: The compound is chemically stable under normal conditions. It is hygroscopic and should be stored in tightly sealed containers to prevent moisture absorption.[15]

-

Environmental Fate: Dipropylene glycol is readily biodegradable and is not expected to bioaccumulate.[3]

Conclusion

This compound is a versatile and economically significant diol whose utility is derived from its unique molecular structure. The presence of both primary and secondary hydroxyl groups, combined with an ether linkage, results in a favorable combination of reactivity, solvency, and low toxicity. A thorough understanding of its properties, distinct from those of the isomeric mixture in which it is commonly found, is essential for its effective application in diverse fields ranging from polymer chemistry to pharmaceutical and cosmetic formulation. The analytical protocols outlined in this guide provide a framework for the precise quality control and characterization required for advanced research and development.

References

- CN114384163A - Method for separating and detecting dipropylene glycol isomer. Google Patents.

-

2-(2-Hydroxypropoxy)-propan-1-ol - Physico-chemical Properties. ChemBK. Available at: [Link]

-

Chemical Properties of 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7). Cheméo. Available at: [Link]

- Technical Data Sheet - Dow Dipropylene Glycol, Regular Grade. Dow Chemical Company.

-

Sexton, A. R., & Britton, E. C. (1951). Synthesis and Identification of Dipropylene Glycol Isomers. Journal of the American Chemical Society, 73(10), 4933–4934. Available at: [Link]

-

1-Propanol, 2-(2-hydroxypropoxy)-. NIST Chemistry WebBook. Available at: [Link]

- Dipropylene Glycol (DPG) Product Stewardship Summary. Shell Chemicals.

-

2-(2-Hydroxypropoxy)-1-propanol. PubChem. Available at: [Link]

-

1-Propanol, 2-(2-hydroxypropoxy)-, Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

1-Propanol, 2-(2-hydroxypropoxy)-, IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

1-Propanol, 2-(2-hydroxypropoxy)-, Gas Chromatography. NIST Chemistry WebBook. Available at: [Link]

-

Gross, F. C. (1968). Note on the Separation of Dipropylene Glycol Isomers by Gas-Liquid Chromatography. Journal of AOAC INTERNATIONAL, 51(3), 624–625. Available at: [Link]

-

1-Propanol, 2-(2-hydroxypropoxy)-. NIST Chemistry WebBook. Available at: [Link]

-

Analysis of Dipropylene Glycol. GL Sciences Inc. Available at: [Link]

-

Reaction Mechanisms for the Formation of Mono-And Dipropylene Glycol from the Propylene Oxide Hydrolysis over ZSM‑5 Zeolite. ResearchGate. Available at: [Link]

-

New Trends and Perspectives in Production of 1,2-Propanediol. ACS Publications. Available at: [Link]

-

Identification and Quantitative Determination of Dipropylene Glycol in Terpene Mixtures Using 13C NMR Spectroscopy. ResearchGate. Available at: [Link]

-

2-[2-(2-hydroxypropxy)propoxy]-1-propanol - Optional[1H NMR]. SpectraBase. Available at: [Link]

-

The propylene glycols: names, isomers, structure, molecular weights and typical purity. ResearchGate. Available at: [Link]

-

Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. NIH National Library of Medicine. Available at: [Link]

-

Dipropylene glycol isomer 3. Restek. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Selective formation of propan-1-ol from propylene via a chemical looping approach. Royal Society of Chemistry. Available at: [Link]

-

Dipropylene glycol. Wikipedia. Available at: [Link]

-

(2R)-2-[(2R)-2-Hydroxypropoxy]-1-propanol. Automated Topology Builder (ATB). Available at: [Link]

-

¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0001881). Human Metabolome Database. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Available at: [Link]

-

This compound. precisionFDA. Available at: [Link]

-

This compound. Global Substance Registration System. Available at: [Link]

-

Catalytic enantioselective addition of dialkylzincs to aldehydes using (2S)-(-)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB]: (S)-1-phenyl-1-propanol. Organic Syntheses. Available at: [Link]

-

Excess Thermodynamic Properties and FTIR Studies of Binary Mixtures of Toluene with 2-Propanol or 2-Methyl-1-Propanol. MDPI. Available at: [Link]

Sources

- 1. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]

- 2. Dipropylene glycol - Wikipedia [en.wikipedia.org]

- 3. 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | C9H20O4 | CID 32611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propanol, 2-(2-hydroxypropoxy)- [webbook.nist.gov]

- 5. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem-casts.com [chem-casts.com]

- 11. 1-Propanol, 2-(2-hydroxypropoxy)- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1-Propanol, 2-(2-hydroxypropoxy)- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-(2-Hydroxypropoxy)-1-propanol - Safety Data Sheet [chemicalbook.com]

2-(2-Hydroxypropoxy)propan-1-ol spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Spectroscopic Analysis of 2-(2-Hydroxypropoxy)propan-1-ol A Technical Guide for Researchers and Drug Development Professionals

Introduction

This compound, a primary isomer of dipropylene glycol, is a versatile chemical compound utilized across various industries, from cosmetics and fragrances to pharmaceuticals and polymer synthesis. Its physical and chemical properties are dictated by its molecular structure, which features two hydroxyl groups and an ether linkage. A thorough understanding of its structure is paramount for quality control, reaction monitoring, and formulation development. This guide provides an in-depth analysis of the key spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Isomerism

This compound is one of three isomers of dipropylene glycol, which are formed during the dimerization of propylene glycol. Understanding the specific isomer is critical, as properties can vary. This guide focuses exclusively on the structure depicted below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise isomeric structure of dipropylene glycol. The asymmetry of this compound results in a complex but interpretable spectrum.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical as labile hydroxyl protons may exchange with residual water, leading to peak broadening or disappearance.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise for all carbon signals.

-

¹H NMR Spectral Data

The proton NMR spectrum shows distinct signals for the two different propyl chains, which are rendered chemically non-equivalent by the central ether linkage.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.12 | Doublet | 3H | CH₃ (C3') |

| ~1.17 | Doublet | 3H | CH₃ (C3) |

| ~3.40 | Multiplet | 2H | CH₂ (C1') |

| ~3.55 | Multiplet | 2H | CH₂ (C1) |

| ~3.80 | Multiplet | 1H | CH (C2') |

| ~4.05 | Multiplet | 1H | CH (C2) |

| Variable | Broad Singlet | 2H | OH |

Note: Data synthesized from typical values for poly(propylene glycol) and related structures. Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum confirms the presence of six unique carbon environments, consistent with the proposed structure.

| Chemical Shift (δ) ppm | Assignment |

| ~18.5 | C H₃ (C3) |

| ~20.5 | C H₃ (C3') |

| ~66.0 | C H₂ (C1) |

| ~68.5 | C H (C2) |

| ~75.5 | C H (C2') |

| ~77.0 | C H₂ (C1') |

Note: Data synthesized from typical values. The assignments of C1'/C2' and C1/C2 can sometimes be interchanged depending on the specific electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule. The spectrum is dominated by features characteristic of alcohols and ethers.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place one to two drops of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Perform an ATR correction on the resulting spectrum.

-

Interpretation of Key IR Peaks

The IR spectrum of this compound shows several characteristic absorption bands.

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600-3200 (Broad) | Strong | O-H stretch (hydrogen-bonded alcohols) |

| 2970-2850 | Strong | C-H stretch (aliphatic CH, CH₂, CH₃) |

| ~1100 | Strong | C-O-C stretch (ether linkage) |

| ~1050 | Strong | C-O stretch (primary and secondary alcohols) |

The most prominent feature is the very broad and strong absorption band in the 3600-3200 cm⁻¹ region, which is definitive for the O-H stretching of intermolecularly hydrogen-bonded hydroxyl groups. The strong band around 1100 cm⁻¹ confirms the presence of the central ether functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron Ionization (EI) is a common technique for this type of analysis.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Inject a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into a Gas Chromatography (GC) system coupled to a Mass Spectrometer (GC-MS), or use a direct insertion probe.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.

-

Analysis: Separate the resulting charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Mass Spectrum and Fragmentation

The 70 eV EI mass spectrum of dipropylene glycol typically does not show a strong molecular ion peak (M⁺, m/z = 134) due to rapid fragmentation. The spectrum is instead characterized by a series of smaller, stable fragment ions.

Key Fragments:

| m/z | Proposed Fragment |

| 45 | [CH₃CHOH]⁺ |

| 59 | [HOCH₂CH(CH₃)]⁺ |

| 75 | [M - 59]⁺ or [HOCH₂CH(CH₃)O]⁺ |

| 89 | [M - 45]⁺ or [CH₃CH(OH)CH₂O]⁺ |

The base peak is often observed at m/z = 45 , corresponding to the stable [CH₃CHOH]⁺ fragment formed by alpha-cleavage adjacent to a hydroxyl group. This is a characteristic fragmentation for secondary alcohols.

Caption: Proposed EI-MS fragmentation pathways for this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the specific connectivity and isomeric purity, IR spectroscopy identifies the essential alcohol and ether functional groups, and Mass Spectrometry verifies the molecular weight and provides characteristic fragmentation patterns for structural confirmation. These analytical techniques, when used in concert, form a robust methodology for quality assurance and structural elucidation in research and industrial applications.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Dipropylene glycol. NIST Chemistry WebBook. Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis and Purification of 2-(2-Hydroxypropoxy)propan-1-ol

Introduction

2-(2-Hydroxypropoxy)propan-1-ol is a primary structural isomer within the commercial chemical mixture known as Dipropylene Glycol (DPG).[1][2] DPG is a colorless, viscous, and nearly odorless liquid that is fully miscible with water and many organic solvents.[3] This unique combination of properties makes it a highly versatile molecule with broad industrial applicability. It serves as a reactive intermediate in the production of high-performance unsaturated polyester resins and polyurethanes, a solvent in cosmetics and fragrances, a plasticizer, and a component in hydraulic brake fluids and industrial soaps.[2][3][4]

From the perspective of drug development and research, understanding the synthesis and purification of a specific isomer like this compound is critical. While commercial DPG is a mixture of three isomers, high-purity individual isomers are often required as starting materials for stereospecific synthesis, as reference standards in analytical chemistry, or to study isomer-specific biological activity. The subtle structural differences between the isomers can significantly impact their physical properties and chemical reactivity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the prevailing synthesis methodologies and purification strategies for this compound. It emphasizes the causal relationships behind experimental choices and outlines robust protocols for achieving and verifying product purity.

Part 1: Synthesis of Dipropylene Glycol Isomer Mixtures

Principle of Synthesis: A Stepwise Addition

The direct, selective synthesis of this compound is not the standard industrial approach. Instead, it is produced as a major component within a mixture of dipropylene glycol isomers. The foundational chemistry for its creation is the hydration of propylene oxide (PO). Industrially, this process is primarily geared towards producing monopropylene glycol (MPG), with DPG and tripropylene glycol (TPG) being generated as co-products.[3][5][6]

The reaction proceeds in a stepwise manner. First, the epoxide ring of propylene oxide is opened by water to form MPG. A portion of this newly formed MPG then acts as a nucleophile, attacking a second molecule of propylene oxide to form the three structural isomers of DPG.[5][7]

Primary Industrial Method: Non-Catalytic Hydration of Propylene Oxide

The most established commercial technology for manufacturing propylene glycols relies on a non-catalytic hydration reaction using propylene oxide and water as the starting materials at elevated temperatures and pressures.[5]

Reaction Scheme:

-

MPG Formation: Propylene Oxide + Water → Monopropylene Glycol

-

DPG Formation: Monopropylene Glycol + Propylene Oxide → Dipropylene Glycol (Isomer Mixture)

Causality Behind Experimental Choices:

-

Reaction Conditions: The process is typically carried out in the liquid phase at high temperatures (160–200°C) and under the resulting high pressure.[5] These conditions are necessary to achieve a sufficient reaction rate without a catalyst. The significant heat generated by the exothermic hydration reaction is managed by using an excess of water, which absorbs the energy as sensible heat.[5]

-

Reactant Ratio (Water:PO): The molar ratio of water to propylene oxide is a critical parameter that dictates the product distribution. A high excess of water favors the formation of MPG. Conversely, to increase the yield of DPG, the ratio of water to PO is reduced. When less than three parts by weight of water is used for each part of PO, the formation of dipropylene glycol is significantly enhanced.[8] This is because with less water available, the newly formed MPG molecules compete more effectively as nucleophiles to react with the remaining PO.

-

Byproduct Formation: The stepwise addition does not terminate cleanly at DPG. Further reaction of DPG with PO leads to the formation of TPG and other heavier polyols, which reduces the overall yield of the target compound.[5][7]

Advanced Synthesis: Catalytic "On-Purpose" DPG Production

To overcome the limitations of the non-catalytic process and to produce DPG independently of MPG demand, targeted catalytic methods have been developed. Sumitomo Chemical, for example, has engineered a high-performance niobium catalyst that affords high yields of DPG and TPG from propylene oxide and water.[5] This approach allows for discretionary control over the DPG-to-TPG ratio by adjusting the reactant feed and offers a more energy-efficient process.[5] Another documented synthetic route involves the reaction of propane-1,2-diol with 4-methyl-1,3-dioxolan-2-one in the presence of a basic catalyst, offering an alternative pathway to the DPG isomer mixture.[9]

General Synthesis Workflow

The diagram below illustrates the typical industrial process flow for the production of a crude glycol mixture containing this compound.

Caption: Industrial synthesis workflow for crude dipropylene glycol.

Part 2: Purification Strategies

The purification of this compound from the crude reaction mixture is a multi-stage process presenting two distinct challenges: first, the bulk separation of the different glycol families (MPG, DPG, TPG), and second, the far more complex separation of the individual DPG isomers.

Stage 1: Bulk Separation via High-Vacuum Fractional Distillation

The cornerstone of glycol purification is fractional distillation, which separates chemical compounds based on differences in their boiling points.[1][5]

Rationale for Vacuum Distillation: Glycols have high boiling points and exhibit a tendency to decompose at elevated temperatures.[5] Performing the distillation under a high vacuum (e.g., 5 to 500 mbar) significantly lowers the boiling points of the components, allowing for their separation at temperatures that prevent thermal degradation (e.g., 80 to 180°C).[10]

Detailed Protocol Steps:

-

Water and Light Ends Removal: The crude reaction mixture first enters a multi-effect evaporator or drying tower where the large excess of water and any unreacted propylene oxide are removed.[11] The recovered water and MPG can be recycled back into the reaction process to improve efficiency.[5]

-

MPG Separation: The dehydrated glycol mixture is fed into a vacuum distillation column. Monopropylene glycol (Boiling Point: ~188°C) is the most volatile glycol and is distilled off as the top product.

-

DPG Isomer Fraction Collection: The dipropylene glycol isomers (Boiling Point: ~230-234°C) are collected as the subsequent fraction. In industrial settings, this is often achieved by taking a side-stream from the distillation column to ensure high purity.[5][10]

-

TPG and Heavies Removal: Tripropylene glycol and heavier polyglycols, having the highest boiling points, remain as the bottom product of the column and are either collected or disposed of.

Stage 2: Isomer Separation and High-Purity Purification

Separating the three DPG isomers—1,1'-oxybis-2-propanol, 2-(2-hydroxypropoxy)-1-propanol, and 2,2'-oxybis-1-propanol—is exceptionally challenging via standard distillation due to their very similar boiling points and physical properties.[12] Therefore, achieving a high-purity sample of this compound necessitates advanced chromatographic techniques.

Methodology: Preparative Chromatography

While established industrial-scale methods are proprietary, preparative chromatography is the most viable laboratory-scale approach.

-

Preparative Gas Chromatography (Prep GC): Based on analytical methods that successfully separate the isomers using GC-MS, preparative GC can be employed.[12] In this technique, the volatilized DPG mixture is passed through a long column. The isomers interact differently with the column's stationary phase, causing them to elute at different times. By collecting the eluent corresponding to the retention time of this compound, a highly purified sample can be obtained. This method is effective but typically limited to smaller quantities due to cost and throughput.

-

Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers another powerful route for isomer separation. The separation of other diol isomers has been successfully demonstrated on both normal-phase and chiral columns.[13][14][15] For DPG isomers, a method development approach would be required, screening various stationary phases (e.g., silica, diol-bonded silica) and mobile phase compositions to optimize the resolution between the three peaks. This technique is highly scalable from analytical to preparative quantities.

Multi-Stage Purification Workflow

This diagram outlines the logical flow from the crude mixture to a purified single isomer.

Caption: A two-stage workflow for the purification of this compound.

Part 3: Quality Control and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and quantify the purity of the final product.

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold-standard technique for both qualitative and quantitative analysis of the DPG isomer mixture. A gas chromatograph separates the isomers, which are then introduced into a mass spectrometer. The mass spectrometer provides a fragmentation pattern, or "fingerprint," for each isomer, allowing for unambiguous identification and quantification. A patented method outlines specific GC column conditions (e.g., initial oven temperature of 50-70°C) for achieving good separation.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The unique chemical environment of each proton and carbon atom in the this compound molecule will produce a characteristic spectrum, confirming its structure and identifying any impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to verify the presence of key functional groups. The spectrum of this compound will show a strong, broad absorbance characteristic of the O-H (hydroxyl) stretch and distinct absorbances in the C-O (ether) stretching region.[16]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 106-62-7 | [16][17] |

| Molecular Formula | C₆H₁₄O₃ | [16][17] |

| Molecular Weight | 134.17 g/mol | [16] |

| Boiling Point | 234.2 °C (at 760 mmHg) | [17][18] |

| Flash Point | 95.5 °C (closed cup) | [17][18] |

| Density | 1.034 g/cm³ | [17][] |

| IUPAC Name | This compound | [16] |

Safety and Handling

While this compound has low acute toxicity, proper laboratory safety protocols must be observed.[1]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves and tightly fitting safety goggles.[20]

-

Fire Safety: Keep away from open flames and sources of ignition. Although it has a relatively high flash point, it is a combustible liquid.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[20]

Conclusion

The synthesis of this compound is intrinsically linked to the production of dipropylene glycol as a co-product of monopropylene glycol manufacturing. The key to influencing the yield lies in controlling the water-to-propylene oxide ratio during the initial hydration reaction. While industrial-scale purification relies on high-vacuum fractional distillation to isolate the DPG isomer mixture, the attainment of a high-purity single isomer is a significant challenge. This final, critical step requires the application of advanced, high-resolution preparative chromatographic techniques such as Prep GC or HPLC. For any researcher or developer working with this compound, a self-validating workflow is essential, incorporating robust analytical methods like GC-MS and NMR to confirm both the structural identity and the isomeric purity of the final product.

References

-

Sumitomo Chemical Co., Ltd. (2014). Development of New Dipropylene Glycol / Tripropylene Glycol Process. Sumitomo Kagaku, 2014. [Link]

-

Shell. (n.d.). Dipropylene Glycol (DPG) Product Stewardship Summary. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Wang, F., Ma, L., & Wang, L. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. [Link]

-

LinkedIn. (2025). Exploring Industrial Applications of Dipropylene Glycol. [Link]

-

National Center for Biotechnology Information. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. [Link]

-

Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL. [Link]

-

Semantic Scholar. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]

-

Journal of Zhejiang University. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]

-

Intratec. (2022). Propylene Glycol from Propylene Oxide - Cost Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32881, 2-(2-Hydroxypropoxy)-1-propanol. [Link]

- Google Patents. (2022). CN114384163A - Method for separating and detecting dipropylene glycol isomer.

-

ACS Publications. (2019). New Trends and Perspectives in Production of 1,2-Propanediol. [Link]

-

European Patent Office. (2024). EP4414353A1 - Process for preparing dipropylene glycol isomers. [Link]

- Google Patents. (1952). US2623909A - Hydrolysis of 1, 2-propylene oxide to 1, 2-propylene glycol.

- Google Patents. (2010). US7658893B2 - Method for the continuous production of propylene glycol.

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-(2-hydroxypropoxy)-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134692469, Dipropylene Glycol. [Link]

Sources

- 1. shell.com [shell.com]

- 2. atamankimya.com [atamankimya.com]

- 3. solventis.net [solventis.net]

- 4. Exploring Industrial Applications of Dipropylene Glycol [eureka.patsnap.com]

- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 6. cdn.intratec.us [cdn.intratec.us]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US2623909A - Hydrolysis of 1, 2-propylene oxide to 1, 2-propylene glycol - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. US7658893B2 - Method for the continuous production of propylene glycol - Google Patents [patents.google.com]

- 11. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]

- 13. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS | Semantic Scholar [semanticscholar.org]

- 16. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound|lookchem [lookchem.com]

- 18. benchchem.com [benchchem.com]

- 20. chemicalbook.com [chemicalbook.com]

Physical properties of 2-(2-Hydroxypropoxy)propan-1-ol (boiling point, density, viscosity)

An In-depth Technical Guide on the Physical Properties of 2-(2-Hydroxypropoxy)propan-1-ol

Introduction

This compound, a key isomer of Dipropylene Glycol (DPG), is a colorless, nearly odorless, and slightly viscous liquid with the chemical formula C₆H₁₄O₃.[1] Its unique combination of high solvency, low volatility, and low toxicity makes it a compound of significant interest for researchers, scientists, and drug development professionals.[1][2] It serves a multitude of functions, including as a solvent, plasticizer, chemical intermediate, and a coupling agent in various formulations.[1][3] Its application spans across industries, from the production of polymers and resins to its use in cosmetics, perfumes, and personal care products where its properties as a humectant and viscosity-controlling agent are highly valued.[4][5]

This guide provides a detailed examination of the core physical properties of this compound: its boiling point, density, and viscosity. Understanding these characteristics is paramount for its effective application in experimental design, formulation development, and industrial processing.

The Isomeric Nature of Commercial Dipropylene Glycol

It is critical for any scientist working with this chemical to understand that commercial "Dipropylene Glycol" (CAS No. 25265-71-8) is not a single compound but a mixture of three structural isomers.[1][6] The primary components are:

-

This compound (CAS No. 106-62-7)

-

1-(2-Hydroxypropoxy)propan-2-ol (CAS No. 110-98-5)

-

2,2'-Oxybis(1-propanol)

Consequently, physical property data found in literature and on safety data sheets often refers to this isomeric mixture. While the properties of the isomers are very similar, slight variations exist. This guide will distinguish between data for the specific this compound isomer and the commercial mixture where applicable.

Core Physical Properties

The physical behavior of this compound is governed by its molecular structure, which features two hydroxyl (-OH) groups and an ether linkage. These functional groups facilitate strong intermolecular hydrogen bonding, significantly influencing its boiling point, density, and viscosity.

Boiling Point

The boiling point is a fundamental property indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state. The high boiling point of this compound is a direct consequence of the energy required to overcome its strong intermolecular hydrogen bonds. This characteristic signifies low volatility, making it an excellent solvent for high-temperature applications and a stable carrier in formulations where evaporation must be minimized.[6]

| Compound/Mixture | Boiling Point (°C) | Boiling Point (°F) | Pressure | Source(s) |

| This compound | 224 | 435 | 760 mmHg | [7][8][9] |

| Dipropylene Glycol (Isomer Mixture) | 230.5 | 446.9 | 760 mmHg | [1] |

| Dipropylene Glycol (Isomer Mixture) | 232 | 450 | 760 mmHg | [2][10] |

| Dipropylene Glycol (Isomer Mixture) | 227 | 441 | 760 mmHg | [4] |

Density

Density, defined as mass per unit volume, is a crucial parameter for quality control, concentration calculations, and fluid handling protocols. The density of this compound is slightly greater than that of water. As with most liquids, its density is temperature-dependent, decreasing as temperature increases due to thermal expansion. Precise density measurements are essential for accurate dosing and formulation.

| Compound/Mixture | Density | Temperature (°C) | Temperature (°F) | Source(s) |

| This compound | 1.0229 g/cm³ | 25 | 77 | [7][8][9] |

| Dipropylene Glycol (Isomer Mixture) | 1.0206 g/cm³ | 20 | 68 | [1] |

| Dipropylene Glycol (Isomer Mixture) | 1.022 kg/L | 20 | 68 | [2] |

| Dipropylene Glycol (Isomer Mixture) | 1.023 g/mL | 25 | 77 | [11] |

| Dipropylene Glycol (Isomer Mixture) | 1.02 g/cm³ | 20 | 68 | [4] |

Viscosity

Viscosity measures a fluid's resistance to flow. The notable viscosity of dipropylene glycol isomers arises from the intermolecular friction and cohesion created by hydrogen bonding. This property is paramount in applications where flow characteristics, spreadability, and film formation are important, such as in topical drug formulations, lubricants, and personal care products.[3][4] Data is typically presented as dynamic (absolute) viscosity or kinematic viscosity (dynamic viscosity divided by density).

| Compound/Mixture | Viscosity Value | Viscosity Type | Temperature (°C) | Temperature (°F) | Source(s) |

| Dipropylene Glycol (Isomer Mixture) | 107 cP (mPa·s) | Dynamic | 20 | 68 | [2] |

| Dipropylene Glycol (Isomer Mixture) | 75 mPa·s | Dynamic | 25 | 77 | [4] |

| Dipropylene Glycol (Isomer Mixture) | 118 mm²/s | Kinematic | 20 | 68 | [4] |

Standard Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, standardized protocols are employed for measuring physical properties. The choice of method is guided by the required precision, sample volume, and the inherent properties of the substance.

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for the determination of these key physical properties.

Caption: Generalized workflow for determining physical properties.

Protocol Summaries

-

Boiling Point Determination (e.g., ASTM D1078):

-

Principle: This method involves distilling a small sample under controlled conditions. The temperature of the vapor when the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

Causality: Using a standardized distillation apparatus ensures that the measurement accurately reflects the equilibrium temperature between the liquid and vapor phases at atmospheric pressure. The inclusion of a calibrated thermometer or thermocouple placed at the correct height in the distillation head is critical for an accurate reading, as it must measure the temperature of the vapor, not the boiling liquid itself.

-

-

Density Measurement (e.g., Oscillating U-tube / Digital Density Meter):

-

Principle: A sample is introduced into a U-shaped borosilicate glass tube, which is then electromagnetically excited to oscillate at its characteristic frequency. This frequency is directly related to the mass of the sample inside the tube. A built-in temperature sensor ensures precise temperature control.

-

Causality: This method is highly accurate and requires a small sample volume. The self-validating system relies on pre-calibration with fluids of known density (e.g., dry air and ultrapure water). The direct relationship between oscillation frequency and mass provides a robust and reliable measurement of density.

-

-

Viscosity Measurement (e.g., Rotational Viscometer):

-

Principle: A spindle of a defined geometry is submerged in the test fluid and rotated at a constant speed. The viscometer measures the torque (rotational resistance) required to maintain this speed. The dynamic viscosity is then calculated based on the spindle geometry, rotational speed, and measured torque.

-

Causality: This technique provides a direct measure of the fluid's resistance to shear. The choice of spindle and rotational speed is critical and is selected to ensure the torque reading falls within the instrument's optimal range (typically 10-90% of full scale) for maximum accuracy. A constant temperature water bath is essential, as viscosity is highly sensitive to thermal fluctuations.

-

References

-

Wikipedia. (n.d.). Dipropylene glycol. Retrieved from [Link][1]

-

Monument Chemical. (2021). Dipropylene Glycol (DPG). Retrieved from [Link][2]

-

Univar Solutions. (n.d.). Dipropylene Glycol. Retrieved from [Link][4]

-

Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL. Retrieved from [Link][6]

-

ScenTree. (n.d.). Dipropylene glycol (CAS N° 25265-71-8). Retrieved from [Link]

-

Knowledge. (2024). Dipropylene glycol boiling point is 232°C (450°F) at standard pressure. Retrieved from [Link][10]

-

ChemBK. (2024). 2-(2-Hydroxypropoxy)-propan-1-ol. Retrieved from [Link][9]

-

Dow Inc. (n.d.). Dipropylene Glycol (DPG) Regular Grade. Retrieved from [Link][3]

-

Hejia Chemical. (n.d.). Dipropylene glycol (DPG) - Traditional Solvent. Retrieved from [Link]

-

Stenutz. (n.d.). dipropylene glycol. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanol, 2-(2-hydroxypropoxy)-. Retrieved from [Link]

-

Chemcasts. (2025). 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol CAS: 24800-25-7. Retrieved from [Link]

-

The Good Scents Company. (n.d.). di(propylene glycol) (mixture of isomers). Retrieved from [Link][11]

-

PubChem. (n.d.). 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Hydroxypropoxy)-1-propanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7). Retrieved from [Link]

Sources

- 1. Dipropylene glycol - Wikipedia [en.wikipedia.org]

- 2. monumentchemical.com [monumentchemical.com]

- 3. dow.com [dow.com]

- 4. univarsolutions.com [univarsolutions.com]

- 5. CAS 110-98-5: Dipropylene glycol | CymitQuimica [cymitquimica.com]

- 6. atamankimya.com [atamankimya.com]

- 7. 2-(2-Hydroxypropoxy)-1-propanol CAS#: 106-62-7 [m.chemicalbook.com]

- 8. 106-62-7 CAS MSDS (2-(2-Hydroxypropoxy)-1-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Dipropylene glycol boiling point is 232°C (450°F) at standard pressure - Knowledge - Anquan Chemical [zbaqchem.com]

- 11. di(propylene glycol) (mixture of isomers), 110-98-5 [thegoodscentscompany.com]

Health and safety considerations for 2-(2-Hydroxypropoxy)propan-1-ol

An In-depth Technical Guide to the Health and Safety of 2-(2-Hydroxypropoxy)propan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, commonly known as dipropylene glycol (DPG), is a widely utilized solvent, plasticizer, and chemical intermediate.[1] Comprising a mixture of three isomers, its physicochemical properties—notably its low volatility and low toxicity—make it a preferred component in numerous industrial and consumer applications, including perfumes, cosmetics, and fog fluids.[1] This guide provides a comprehensive analysis of the health and safety profile of DPG, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to offer a synthesized perspective on toxicological data, occupational handling, risk mitigation, and emergency preparedness, grounded in authoritative sources.

Chemical Identity and Regulatory Overview

This compound is the primary isomer in the commercial mixture known as dipropylene glycol (CAS No. 25265-71-8).[1] The other isomers are 4-oxa-2,6-heptandiol and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol.[1] It is a colorless, nearly odorless, water-soluble liquid with a high boiling point and low vapor pressure.[1][2]

From a regulatory standpoint, DPG is broadly considered to have a low hazard profile. Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is generally not classified as hazardous.[2][3] Similarly, the U.S. Occupational Safety and Health Administration (OSHA) Hazard Communication Standard does not classify DPG as hazardous.[4][5] This classification is a direct reflection of its low acute toxicity, minimal irritation potential, and lack of evidence for chronic health effects, as will be detailed.

Toxicological Profile: A Substance of Low Concern

The toxicological data for DPG consistently indicates a very low order of toxicity across various exposure routes. The causality for this low toxicity lies in its molecular structure, which allows for ready metabolism and excretion without the formation of highly reactive or harmful intermediates.

Key Findings:

-

Acute Toxicity: DPG exhibits very low acute toxicity if swallowed, inhaled, or in contact with skin.[6] Ingestion may lead to mild and transient effects like nausea or diarrhea, but significant systemic toxicity is not expected under normal conditions.[6]

-

Skin and Eye Irritation: Contact with the liquid is reported to cause only slight, transient pain and irritation to the eyes, similar to that of a mild soap.[7] It is generally considered non-irritating or mildly irritating to the skin.[6]

-

Sensitization: There is no evidence to suggest that DPG causes allergic skin reactions.[8]

-

Chronic Exposure: Studies have not found DPG to be carcinogenic, mutagenic, or to have adverse effects on fertility or reproduction.[6]

Table 1: Summary of Toxicological Data

| Endpoint | Result | Classification | Reference |

| Acute Oral Toxicity | LD50 > 5000 mg/kg (Rat) | Not Classified | [6] |

| Acute Dermal Toxicity | LD50 > 5000 mg/kg (Rabbit) | Not Classified | [6] |

| Skin Corrosion/Irritation | Mildly irritating | Not Classified | [6] |

| Eye Damage/Irritation | Causes slight, transient irritation | Not Classified | [6][7] |

| Carcinogenicity | Not carcinogenic | Not Classified | [6] |

| Germ Cell Mutagenicity | Not classified | Not Classified | [6] |

| Reproductive Toxicity | Not classified | Not Classified | [6] |

Physicochemical and Fire Hazards

While DPG's health hazards are minimal, its physicochemical properties necessitate appropriate handling to mitigate physical risks, primarily related to its combustibility.

Key Properties:

-

Flammability: DPG is classified as a combustible liquid but does not ignite readily at ambient temperatures.[6] Its high flash point means that a significant energy source is required to initiate combustion.

-

Reactivity: The substance is stable under normal conditions.[2] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which may cause hazardous reactions.[2][4] It is also hygroscopic, meaning it will absorb moisture from the air.[2]

-

Hazardous Decomposition: When heated to decomposition, DPG can release carbon oxides and other potentially toxic vapors and gases.[2] Decomposition can be caused by exposure to elevated temperatures, and the resulting gas generation can lead to pressure buildup in closed systems.[4]

Table 2: Physicochemical and Fire Hazard Properties

| Property | Value | Reference |

| Appearance | Colorless, viscous liquid | [2][9] |

| Odor | Odorless / Nearly odorless | [2][9] |

| Boiling Point | 222 - 236 °C | [2] |

| Flash Point | 118 - 130 °C (Pensky-Martens closed cup) | [2][6][9] |

| Autoignition Temperature | 310 - 332 °C | [2][6] |

| Vapor Pressure | 1.3 Pa @ 25 °C | [2] |

| Water Solubility | Miscible | [1][2] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [2][4] |

Occupational Exposure and Control

Effective risk management hinges on controlling potential exposure, even for substances with a low hazard profile. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Occupational Exposure Limits (OELs): It is critical to note that there are no established occupational exposure limits (e.g., OSHA PEL, NIOSH REL) for dipropylene glycol.[5] Professionals must exercise caution not to confuse DPG with dipropylene glycol methyl ether (DPGME) , a different chemical which does have defined OELs.[10][11][12]

Engineering Controls: The primary engineering control is to ensure adequate ventilation.[7] Handling DPG in a well-ventilated area or under local exhaust ventilation (e.g., a chemical fume hood) is recommended, especially when heating the substance or generating aerosols, to keep airborne concentrations as low as possible.[6][7]

Personal Protective Equipment (PPE): The selection of PPE is a cornerstone of safe laboratory practice. While DPG's low hazard profile does not necessitate extensive controls, adherence to standard laboratory PPE protocols is mandatory.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] This is the most critical piece of PPE, as the primary hazard is mild eye irritation.

-

Skin Protection: Although some sources suggest gloves are not strictly necessary for incidental contact, it is best practice to handle all chemicals with appropriate gloves (e.g., nitrile) to minimize skin contact.[4][7] A standard lab coat should be worn to protect clothing.

-

Respiratory Protection: Under normal conditions of use with adequate ventilation, respiratory protection is not required.[4][6] If the material is heated or aerosolized and ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Experimental Protocol: Laboratory-Scale Risk Assessment

A self-validating risk assessment is crucial before handling any chemical. The following protocol outlines a systematic approach for evaluating and mitigating risks associated with using DPG in a laboratory setting.

Objective: To systematically identify, evaluate, and control health and safety risks associated with a specific experimental procedure involving this compound.

Methodology:

-

Step 1: Hazard Identification

-

Step 2: Process and Procedure Analysis

-

Detail the quantity of DPG to be used.

-

Document the operational parameters: Will the DPG be heated? Will it be agitated, sonicated, or sprayed (potential for aerosol generation)?

-

Identify potential for static discharge, which could be an ignition source for the combustible liquid.[7]

-

-

Step 3: Exposure Potential Assessment

-

Evaluate the likelihood of eye contact (e.g., splashes), skin contact, or inhalation of vapors/aerosols based on the procedure in Step 2.

-

Assess the adequacy of existing ventilation (e.g., general lab ventilation vs. chemical fume hood).

-

-

Step 4: Risk Characterization and Control Measure Selection

-

Characterize the risk level (e.g., low, medium, high) by combining the hazard and exposure potential. For most benchtop uses of DPG at ambient temperature, the risk will be low.

-

Based on the risk, select appropriate control measures.

-

Example 1 (Low Risk): Weighing 10 mL of DPG at an open lab bench. Controls: Safety goggles, nitrile gloves, lab coat.

-